2-(13-methoxy-2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-17-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps, including the formation of the thiazino and pyrimido rings. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’1,2]pyrimido[5,4-b]indol-7(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide: shares similarities with other heterocyclic compounds that feature thiazino and pyrimido rings.
Other similar compounds: include those with variations in the substituents on the rings, leading to differences in their chemical and biological properties.
Uniqueness
The uniqueness of 2-(10-methoxy-6-oxo-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-7(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(13-methoxy-2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-17-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3S/c1-33-13-7-8-17-14(11-13)19-20(21(32)29-9-4-10-34-22(29)28-19)30(17)12-18(31)27-16-6-3-2-5-15(16)23(24,25)26/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMHGABWQVIWGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2N=C4N(C3=O)CCCS4)CC(=O)NC5=CC=CC=C5C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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